

1-Formylpiperidine-4-carboxamide: Comprehensive Spectral Profiling and Conformational Dynamics

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Compound of Interest

Compound Name:	1-Formylpiperidine-4-carboxamide
CAS No.:	923219-58-3
Cat. No.:	B2850359

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Executive Summary

1-Formylpiperidine-4-carboxamide (CAS: 923219-58-3)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical agents, including 5-HT_{2A} receptor antagonists. For researchers and drug development professionals, the spectral characterization of this compound presents a unique analytical challenge. The presence of the N-formyl group induces restricted rotation around the C–N bond, resulting in distinct rotameric populations that complicate Nuclear Magnetic Resonance (NMR) interpretation .

This technical whitepaper provides an authoritative guide to the NMR, FT-IR, and ESI-MS spectral data of **1-formylpiperidine-4-carboxamide**, explaining the causality behind the observed phenomena and providing self-validating experimental workflows to ensure analytical integrity.

Conformational Dynamics & Causality

The most critical factor in analyzing N-formylpiperidines is understanding their stereodynamics. The delocalization of the nitrogen lone pair into the formyl carbonyl

-system imparts significant double-bond character to the N–C(O) bond [2].

Causality of Spectral Splitting: Because the energy barrier to rotation (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

) around this partial double bond is typically between 65–75 kJ/mol, the rotation is slow on the NMR timescale at ambient temperature (298 K) [3]. Consequently, the molecule exists as an equilibrium mixture of E (anti) and Z (syn) rotamers. This restricted rotation breaks the symmetry of the piperidine ring, causing the equatorial and axial protons at the C2 and C6 positions to become magnetically inequivalent, leading to signal broadening and peak duplication in both

H and

C NMR spectra .

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR)

The following tables summarize the expected time-averaged (major rotamer) chemical shifts. Note that at 298 K, signals for C2, C6, and the formyl group will present as distinct pairs of peaks due to the E/Z rotameric mixture.

Table 1:

H NMR Data (400 MHz, DMSO-

, 298 K)

Position	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment / Causality
N-CHO	7.95, 8.05	Singlet (Split)	1H	Formyl proton; split due to E/Z rotamers.
-CONH	7.30, 6.85	Broad Singlets	2H	Primary carboxamide protons; broad due to quadrupolar relaxation of N and H- bonding.
C2, C6 (Eq)	3.70 - 4.20	Multiplet	2H	Equatorial protons adjacent to N; highly deshielded by the formyl oxygen in the Z- rotamer.
C2, C6 (Ax)	2.70 - 3.20	Multiplet	2H	Axial protons adjacent to N.
C4	2.35 - 2.50	Multiplet	1H	Methine proton adjacent to the carboxamide group.
C3, C5	1.40 - 1.85	Multiplet	4H	Methylene protons of the piperidine backbone.

Table 2:

C NMR Data (100 MHz, DMSO-
, 298 K)

Position	Chemical Shift (, ppm)	Assignment / Causality
-CONH	~175.5	Amide carbonyl; highly deshielded.
N-CHO	~161.0	Formyl carbonyl; split into two closely spaced peaks (~160.8, 161.2) due to rotamers.
C2, C6	~40.5, 45.2	-carbons to nitrogen; distinct shifts due to the asymmetric influence of the N-formyl group.
C4	~41.8	-carbon; relatively unaffected by N-formyl rotation.
C3, C5	~28.4, 29.1	-carbons; minor splitting observed in high-resolution spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is unaffected by the slow NMR timescale, providing a clear, instantaneous snapshot of the functional groups.

Table 3: FT-IR Spectral Assignments (ATR, Solid State)

Wavenumber (cm)	Peak Shape	Functional Group Assignment
3350, 3180	Sharp, Doublet	N–H stretch (Asymmetric and Symmetric) of the primary carboxamide.
2930, 2860	Medium	C–H stretch (Aliphatic piperidine backbone).
1680	Strong, Sharp	C=O stretch (Amide I) of the N-formyl group.
1650	Strong, Sharp	C=O stretch (Amide I) of the primary carboxamide.
1620	Medium	N–H bend (Amide II) of the primary carboxamide.

Mass Spectrometry (ESI-MS)

Under positive Electrospray Ionization (ESI+), **1-formylpiperidine-4-carboxamide** (Exact Mass: 156.0899 Da) readily protonates to form the ion.

Table 4: ESI-MS/MS Fragmentation (Precursor

157.09)

Fragment	Mass Loss (Da)	Neutral Loss Assignment	Structural Implication
157.09	0	None	Intact molecular ion.
140.06	-17	-NH	Cleavage of the carboxamide amine.
128.08	-29	-CHO	Cleavage of the N-formyl group.
113.08	-44	-CONH	Complete loss of the carboxamide functional group.
84.08	-73	-CHO & -CONH	Bare piperidine core ion.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, standard acquisition must be paired with self-validating checks.

Variable Temperature (VT) NMR Protocol

To definitively prove that peak splitting is caused by rotamers (and not impurities or structural isomers), a VT-NMR workflow must be executed to achieve kinetic averaging (coalescence) of the signals.

Step-by-Step Methodology:

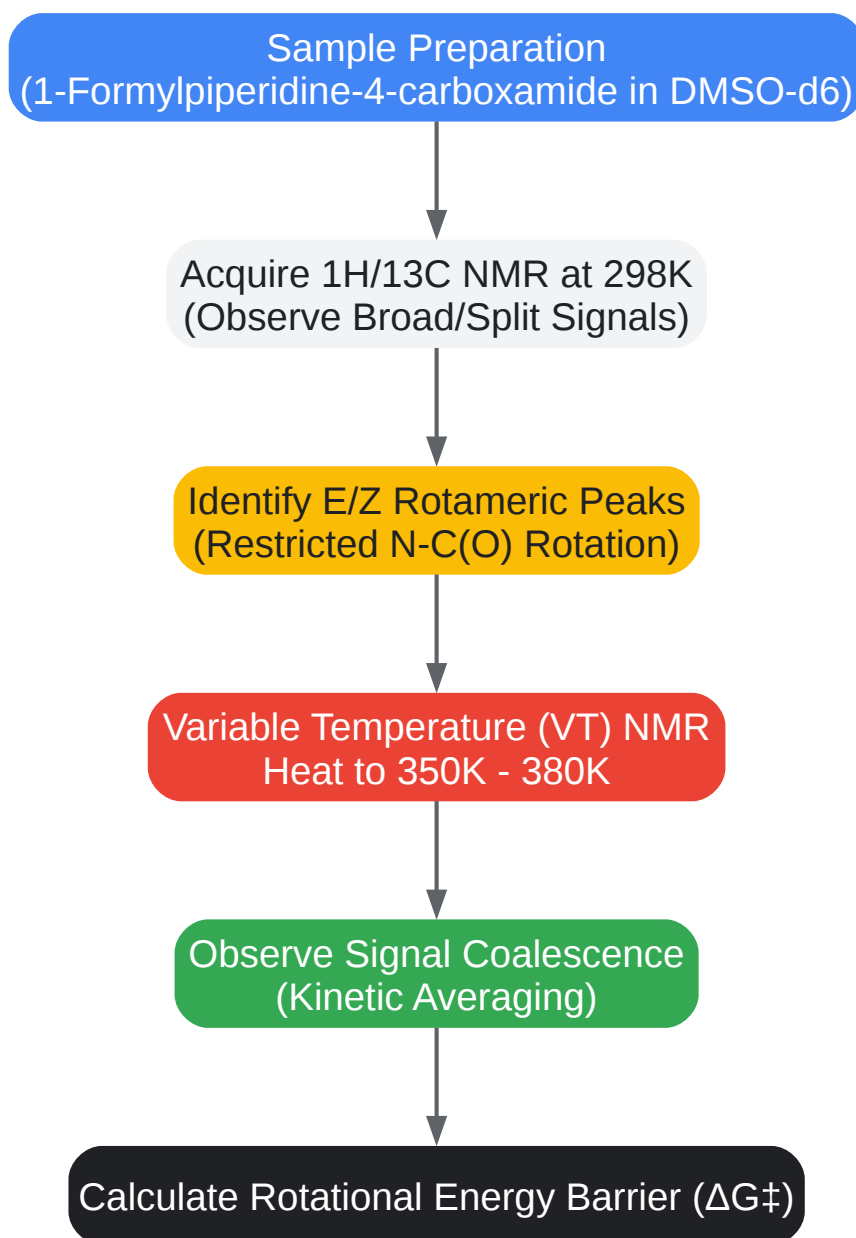
- Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-
(100% isotopic purity).
- Baseline Acquisition (298 K): Acquire standard
H and

C spectra.

- Validation Check: Observe peak broadening/splitting at C2/C6 and the formyl proton signals. If signals are sharp singlets, verify the structure.
- Thermal Titration: Increase the NMR probe temperature in 10 K increments from 298 K to 373 K. Allow 5 minutes of thermal equilibration at each step before acquisition.
- Coalescence Observation: Record the coalescence temperature () where the split formyl signals merge into a single time-averaged peak.
- System Validation (Cool-Down): Return the probe to 298 K and re-acquire the

H spectrum.

- Validation Check: The spectrum must perfectly match the initial baseline acquisition. If new peaks appear, thermal degradation has occurred, and the data is invalid.



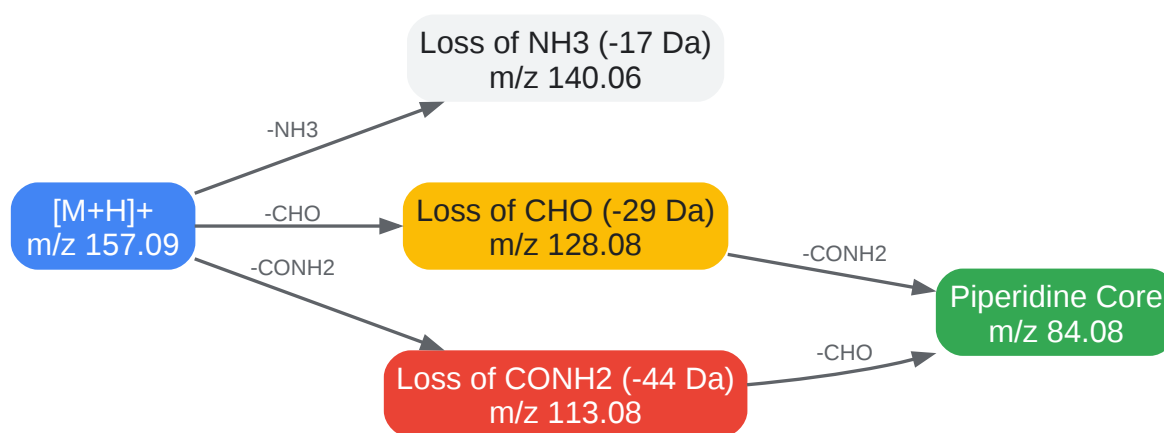
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Caption: Logical workflow for resolving N-formyl rotamers using Variable Temperature (VT) NMR.

LC-ESI-MS/MS Fragmentation Protocol

- Sample Preparation: Prepare a 1 $\mu\text{g/mL}$ solution in LC-MS grade Methanol:Water (50:50, v/v) with 0.1% Formic Acid to promote protonation.

- Tuning and Calibration: Infuse standard tuning mix to calibrate the mass analyzer.
 - Validation Check: Mass accuracy must be < 5 ppm error to prevent isobaric interferences.
- Direct Infusion: Inject 5 μL into the ESI source (Positive Ion Mode, Capillary Voltage 3.0 kV, Desolvation Temp 350 $^{\circ}\text{C}$).
- MS/MS Fragmentation: Isolate the precursor ion (157) and apply Collision-Induced Dissociation (CID) at 15-25 eV.
- Validation Check: Confirm the presence of the 84 piperidine core ion. If absent, the precursor isolation window may be too wide, capturing contaminants.



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Caption: ESI-MS fragmentation pathway of **1-formylpiperidine-4-carboxamide**.

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Sources

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